
N-(4-Benzyloxybenzyl)acetohydroxamic acid
概述
描述
N-(4-苄氧基苄基)乙酰羟肟酸,也称为BW-A137C,是一种属于酚醚类的有机化合物。这些是含有与苯环取代的醚基的芳香族化合物。BW-A137C以其作为脂氧合酶抑制剂和白三烯合成抑制剂的作用而闻名,使其在药理学领域具有重要意义 .
准备方法
BW-A137C的合成涉及多个步骤,通常从制备苄氧基苄基中间体开始。然后在特定条件下将该中间体与乙酰羟肟酸反应生成最终产物。反应条件通常涉及使用二氯甲烷等溶剂和三乙胺等催化剂以促进反应 .
BW-A137C的工业生产方法没有被广泛记录,但它们可能遵循类似的合成路线,并针对大规模生产进行了优化。这些优化可能包括使用连续流动反应器和自动化系统以确保一致的质量和产量 .
化学反应分析
BW-A137C经历几种类型的化学反应,包括:
氧化: BW-A137C可以在特定条件下被氧化以形成各种氧化衍生物。
还原: 该化合物也可以发生还原反应,导致形成还原产物。
取代: BW-A137C可以参与取代反应,其中一个官能团被另一个官能团取代。
在这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。从这些反应中形成的主要产物取决于所使用的特定条件和试剂 .
科学研究应用
Chemical Properties and Structure
- Chemical Formula : CHNO
- CAS Number : 106328-28-3
- Molecular Weight : 285.32 g/mol
The compound features a hydroxamic acid functional group, which is known for its ability to chelate metal ions and inhibit metalloproteinases, making it a candidate for various therapeutic applications.
1.1. Enzyme Inhibition
N-(4-Benzyloxybenzyl)acetohydroxamic acid has been studied for its potential as an inhibitor of various enzymes, particularly metalloproteinases. These enzymes play significant roles in tissue remodeling and are implicated in cancer metastasis and other diseases.
- Mechanism of Action : The hydroxamic acid moiety acts as a competitive inhibitor by binding to the active site of metalloproteinases, thereby preventing substrate access and subsequent catalysis.
- Case Study : Research has demonstrated that derivatives of hydroxamic acids can effectively inhibit matrix metalloproteinases (MMPs), which are crucial in tumor progression and metastasis. For instance, studies indicate that this compound shows promising results in inhibiting MMP-2 and MMP-9 activity in vitro .
1.2. Anticancer Research
The compound's ability to inhibit specific enzymes makes it a candidate for anticancer drug development. Hydroxamic acids have been shown to induce apoptosis in cancer cells through various pathways.
- Research Findings : In vitro studies have indicated that this compound can reduce cell viability in cancer cell lines by inducing caspase-dependent apoptosis .
2.1. Prodrug Development
This compound can serve as a prodrug, enhancing the bioavailability of active compounds through strategic chemical modifications.
- Prodrug Strategy : By masking the hydroxamate group with lipophilic moieties such as benzyloxybenzyl, researchers have improved oral absorption and pharmacokinetics of the parent drug .
- Case Study : A study involving the synthesis of prodrugs based on hydroxamate derivatives showed improved plasma levels and bioavailability compared to their unmodified counterparts .
3.1. Treatment of Urea-Splitting Bacterial Infections
Similar to acetohydroxamic acid, this compound may be explored for its efficacy against urea-splitting bacterial infections.
- Mechanism : It works by inhibiting urease activity in bacteria, thus reducing ammonia production in the urine, which is beneficial in treating chronic urinary tract infections .
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Enzyme Inhibition | Inhibits metalloproteinases (MMPs) | Reduces activity of MMP-2 and MMP-9 in vitro |
Anticancer Research | Induces apoptosis in cancer cell lines | Shows cytotoxic effects on various cancer types |
Drug Delivery Systems | Functions as a prodrug to enhance bioavailability | Improved pharmacokinetics observed with modified derivatives |
Treatment of Bacterial Infections | Targets urease-producing bacteria | Effective adjunct therapy for chronic urinary tract infections |
作用机制
BW-A137C通过抑制脂氧合酶的活性来发挥其作用,特别是12-脂氧合酶的嗜中性粒细胞形式。这种抑制通过混合型机制发生,其中BW-A137C与酶的亚铁和铁形式均结合。该化合物具有约2微摩尔的IC(50)值,表明其作为抑制剂的效力 .
相似化合物的比较
BW-A137C在其对嗜中性粒细胞型12-脂氧合酶的选择性抑制方面是独一无二的。类似的化合物包括:
N-(4-氯苯基)-N-羟基-N'-(3-氯苯基)脲: 另一种具有不同作用机制的脂氧合酶抑制剂。
二十碳四炔酸: 抑制12-脂氧合酶的活化,但具有不同的结合亲和力。
4-(2-氧十五碳-4-炔)苯丙酸: 嗜中性粒细胞型12-脂氧合酶的异构体选择性抑制剂,具有新颖的抑制机制
生物活性
N-(4-Benzyloxybenzyl)acetohydroxamic acid (BAHA) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of BAHA, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
BAHA is characterized by its unique structure, which includes a hydroxamic acid functional group. The chemical formula is with a molecular weight of 273.31 g/mol. Its structure can be represented as follows:
BAHA primarily acts as an enzyme inhibitor, particularly targeting metalloproteinases and other enzymes involved in various biological processes. Hydroxamic acids are known to chelate metal ions, which is crucial for the inhibition of metalloenzymes. This property allows BAHA to interfere with enzymatic reactions that require metal cofactors, thus modulating biological pathways.
Enzyme Inhibition
- Matrix Metalloproteinases (MMPs) : BAHA has shown significant inhibitory activity against MMPs, which are implicated in tissue remodeling and cancer metastasis. By inhibiting these enzymes, BAHA may reduce tumor invasion and metastasis.
- Histone Deacetylases (HDACs) : Some studies suggest that BAHA may also inhibit HDACs, leading to altered gene expression profiles that could have therapeutic implications in cancer treatment.
Biological Activity Overview
The biological activity of BAHA can be summarized in the following table:
Biological Activity | Mechanism | Therapeutic Implications |
---|---|---|
Inhibition of MMPs | Metal ion chelation | Anti-cancer properties |
Inhibition of HDACs | Altered gene expression | Potential use in cancer therapy |
Anti-inflammatory effects | Modulation of inflammatory pathways | Treatment of inflammatory diseases |
Case Studies and Research Findings
- Anti-Cancer Activity : A study demonstrated that BAHA effectively inhibited the proliferation of cancer cell lines through its action on MMPs. The results indicated a significant reduction in cell invasion assays when treated with BAHA compared to control groups .
- Inflammation Modulation : Research published in Bioorganic & Medicinal Chemistry highlighted BAHA's role in modulating inflammatory responses. The compound was shown to decrease pro-inflammatory cytokine production in vitro, suggesting potential applications in treating chronic inflammatory conditions .
- Neuroprotective Effects : Preliminary studies have indicated that BAHA may possess neuroprotective properties, potentially offering benefits in neurodegenerative diseases by inhibiting pathways associated with oxidative stress and inflammation .
属性
IUPAC Name |
N-hydroxy-N-[(4-phenylmethoxyphenyl)methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-13(18)17(19)11-14-7-9-16(10-8-14)20-12-15-5-3-2-4-6-15/h2-10,19H,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIAYVCOMRXMSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=C(C=C1)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30147578 | |
Record name | N-(4-benzyloxybenzyl)acetohydroxamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30147578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106328-28-3 | |
Record name | N-(4-Benzyloxybenzyl)acetohydroxamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106328283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-benzyloxybenzyl)acetohydroxamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30147578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。